Cas no 118768-13-1 (Pyrrolo[1,2-b]pyridazine-6-carboxylic acid)
![Pyrrolo[1,2-b]pyridazine-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/118768-13-1x500.png)
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
- H-pyrrolo[1,2-b]pyridazine-6-carboxylic acid
- SLVBZCDHIKVNNN-UHFFFAOYSA-N
- 3094AA
- FCH1226320
- AX8250304
- DB-335463
- 118768-13-1
- CS-0134487
- SY286053
- DTXSID80625896
- Pyrrolo[1,2-b]pyridazine-6-carboxylicacid
- SCHEMBL16693162
- MFCD20646267
- Z1262529348
- L10193
- AS-65332
- EN300-6481378
- AKOS016000694
-
- MDL: MFCD20646267
- インチ: 1S/C8H6N2O2/c11-8(12)6-4-7-2-1-3-9-10(7)5-6/h1-5H,(H,11,12)
- InChIKey: SLVBZCDHIKVNNN-UHFFFAOYSA-N
- SMILES: O([H])C(C1=C([H])N2C(C([H])=C([H])C([H])=N2)=C1[H])=O
計算された属性
- 精确分子量: 162.042927438g/mol
- 同位素质量: 162.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6
- XLogP3: 0.6
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM163974-100mg |
pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
118768-13-1 | 95%+ | 100mg |
$296 | 2021-08-05 | |
Alichem | A029186025-250mg |
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
118768-13-1 | 95% | 250mg |
$465.61 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P89220-1g |
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
118768-13-1 | 95% | 1g |
¥2854.0 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7886-250MG |
pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
118768-13-1 | 97% | 250MG |
¥ 1,775.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7886-5G |
pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
118768-13-1 | 97% | 5g |
¥ 14,968.00 | 2023-03-31 | |
Enamine | EN300-6481378-0.05g |
pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
118768-13-1 | 95% | 0.05g |
$169.0 | 2023-07-06 | |
Enamine | EN300-6481378-10.0g |
pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
118768-13-1 | 95% | 10.0g |
$3125.0 | 2023-07-06 | |
Enamine | EN300-6481378-0.25g |
pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
118768-13-1 | 95% | 0.25g |
$360.0 | 2023-07-06 | |
abcr | AB528053-250mg |
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid; . |
118768-13-1 | 250mg |
€286.00 | 2024-08-02 | ||
Aaron | AR003ATQ-1g |
pyrrolo[1,2-b]pyridazine-6-carboxylic acid |
118768-13-1 | 97% | 1g |
$396.00 | 2025-02-10 |
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Pyrrolo[1,2-b]pyridazine-6-carboxylic acidに関する追加情報
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid (CAS No. 118768-13-1): A Comprehensive Overview
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid (CAS No. 118768-13-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrrolopyridazine core, exhibits a range of biological activities that make it a valuable scaffold for the development of novel therapeutic agents.
The pyrrolopyridazine core is a heterocyclic structure that consists of a pyrrole ring fused to a pyridazine ring. This structural feature imparts Pyrrolo[1,2-b]pyridazine-6-carboxylic acid with distinct chemical properties, such as high stability and the ability to form strong hydrogen bonds. These properties contribute to its potential as a pharmacophore in drug design.
Recent studies have highlighted the biological activities of Pyrrolo[1,2-b]pyridazine-6-carboxylic acid and its derivatives. One notable area of research is its potential as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that certain derivatives of Pyrrolo[1,2-b]pyridazine-6-carboxylic acid exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
Another significant application of Pyrrolo[1,2-b]pyridazine-6-carboxylic acid is in the field of cancer research. Studies have shown that this compound and its derivatives can selectively target and inhibit cancer cells while sparing normal cells. For instance, a study in the Cancer Research journal reported that a specific derivative of Pyrrolo[1,2-b]pyridazine-6-carboxylic acid exhibited strong antiproliferative activity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells.
In addition to its anti-inflammatory and anticancer properties, Pyrrolo[1,2-b]pyridazine-6-carboxylic acid has also been explored for its potential as an antiviral agent. Research published in the Antiviral Research journal indicated that certain derivatives of this compound show promising activity against viral infections, particularly those caused by RNA viruses such as influenza and hepatitis C virus (HCV). The antiviral activity is attributed to the compound's ability to interfere with viral replication processes.
The synthetic accessibility of Pyrrolo[1,2-b]pyridazine-6-carboxylic acid is another factor that contributes to its appeal in drug discovery. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common approach involves the condensation of pyrrole with an appropriate pyridazine precursor followed by carboxylation reactions. These synthetic methods allow for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological properties.
Furthermore, the pharmacokinetic properties of Pyrrolo[1,2-b]pyridazine-6-carboxylic acid have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, it has good oral bioavailability and low toxicity, making it suitable for chronic administration in clinical settings.
In conclusion, Pyrrolo[1,2-b]pyridazine-6-carboxylic acid (CAS No. 118768-13-1) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive scaffold for drug development. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in medicinal chemistry and pharmaceutical research.
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